1-(3-Bromophenyl)-1H-benzo[d]imidazole

Medicinal chemistry LogP Molecular conformation

1-(3-Bromophenyl)-1H-benzo[d]imidazole (CAS 1352226-51-7) is a heterocyclic benzimidazole derivative that carries a 3‑bromophenyl substituent on the N1 ring position. It serves primarily as a synthetic intermediate or cross‑coupling substrate in medicinal chemistry and materials science.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
Cat. No. B8216525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-1H-benzo[d]imidazole
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=CC(=CC=C3)Br
InChIInChI=1S/C13H9BrN2/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H
InChIKeyIYETZQWUKMPUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-1H-benzo[d]imidazole CAS 1352226-51-7 – Core Building Block Profile for Procurement Decisions


1-(3-Bromophenyl)-1H-benzo[d]imidazole (CAS 1352226-51-7) is a heterocyclic benzimidazole derivative that carries a 3‑bromophenyl substituent on the N1 ring position. It serves primarily as a synthetic intermediate or cross‑coupling substrate in medicinal chemistry and materials science. Standard physical properties include a molecular weight of 273.13 g mol⁻¹ and a predicted n‑octanol/water partition coefficient (XLogP3‑AA) of 3.8 [1]. Commercial supply typically meets a purity threshold of ≥ 97 %, with documented GHS hazard classifications (H302, H315, H319, H335) . The meta‑bromo substitution provides a reactive handle for transition‑metal‑catalysed transformations, notably Suzuki–Miyaura couplings, enabling late‑stage diversification.

Why In‑Class Benzimidazole Intermediates Cannot Be Substituted for 1‑(3‑Bromophenyl)‑1H‑benzo[d]imidazole


Benzimidazole derivatives bearing a halogenophenyl group at N1 are not functionally interchangeable. The position of the bromine atom on the phenyl ring (meta versus para) alters the compound’s dipole moment, steric profile, and electron‑withdrawing character, which in turn governs regioselectivity in subsequent cross‑coupling steps [1]. Similarly, the connectivity of the benzimidazole core (N1-aryl versus C2-aryl) changes the torsion angle between the two aromatic planes, affects HOMO/LUMO energies, and directly modulates photophysical and binding properties [2]. Substituting the target compound with a regio‑ or positional isomer therefore introduces uncontrolled variability in reaction outcomes and biological screening results, making generic replacement scientifically unsound.

Head‑to‑Head and Class‑Level Evidence Differentiating 1‑(3‑Bromophenyl)‑1H‑benzo[d]imidazole from Its Closest Analogs


Regioisomeric Differentiation: N1‑Aryl vs C2‑Aryl Bromophenyl Benzimidazole — LogP and Torsion Angle

The target compound 1-(3-bromophenyl)-1H-benzo[d]imidazole places the benzimidazole N-C bond in conjugation with the bromophenyl π-system, yielding a lower computed LogP of 3.8 compared to its C2‑aryl regioisomer 2-(3-bromophenyl)-1H-benzo[d]imidazole, which has a predicted LogP of 4.2 [1][2]. The N1‑aryl isomer also adopts a more planar minimum-energy conformation, reducing the C–N torsion angle to approximately 25–35° versus 45–55° for the C2‑aryl analogue, as estimated by density functional theory (DFT) benchmarks on analogous 1‑phenyl‑ and 2‑phenyl‑1H‑benzo[d]imidazole scaffolds [3]. This conformational difference directly impacts molecular packing, solubility, and binding pose in target‑based assays.

Medicinal chemistry LogP Molecular conformation

Bromine Positional Isomer Comparison: Meta‑Bromo vs Para‑Bromo 1‑Phenyl‑1H‑benzo[d]imidazole — Dipole Moment and Reactivity

The meta‑bromine orientation in the target compound generates a computed dipole moment of approximately 2.8 D, whereas the para isomer 1-(4-bromophenyl)-1H-benzo[d]imidazole exhibits a dipole moment of roughly 1.5 D . The enhanced polarity of the meta isomer improves solubility in moderately polar solvents (e.g., EtOAc, THF) and favours oxidative addition in palladium‑catalysed couplings by polarising the C–Br bond [1]. Moreover, the meta‑bromo substituent exerts a stronger electron‑withdrawing inductive effect on the benzimidazole ring relative to the para isomer, which can modulate the nucleophilicity of the N3 position during further functionalisation.

Organic synthesis Cross‑coupling Dipole moment

Commercial Purity Benchmark: 1‑(3‑Bromophenyl)‑1H‑benzo[d]imidazole at ≥ 97 % vs Common Analog Purity Levels

The target compound is routinely supplied with purity ≥ 97 % (HPLC), as verified by multiple catalogue entries . In contrast, the structurally similar intermediate 1-(3-bromophenyl)-2-phenyl-1H-benzo[d]imidazole (BPPMZ, CAS 1171247-63-4) is typically offered at ≥ 98 % purity but at significantly higher cost owing to additional synthetic steps . For applications that do not require the 2‑aryl substituent, the 97 % purity grade provides a favourable balance of quality and cost, with the residual 3 % consisting predominantly of starting-material impurities that are readily removed by column chromatography.

Procurement Purity Quality control

Synthetic Versatility: The 3‑Bromophenyl Handle Enables a Broader Cross‑Coupling Scope Than the Non‑Halogenated Parent Scaffold

The presence of the sp²‑hybridised bromine at the meta position permits direct application in palladium‑catalysed C–C (Suzuki, Stille) and C–N (Buchwald–Hartwig) bond‑forming reactions without prior halogenation [1]. By contrast, the des‑bromo parent 1‑phenyl‑1H‑benzo[d]imidazole requires an additional electrophilic bromination step, which often proceeds with low regioselectivity and can generate mixtures . Using the pre‑functionalised target compound eliminates this step, reducing synthetic sequence length by one reaction and typically improving overall yield by 15–25 % in convergent multi‑step syntheses.

Suzuki coupling Buchwald–Hartwig amination Building block

Procurement‑Relevant Application Scenarios for 1‑(3‑Bromophenyl)‑1H‑benzo[d]imidazole


Medicinal Chemistry: Late‑Stage Diversification of Kinase Inhibitor Scaffolds

The target compound serves as a common intermediate for generating focused libraries of N1‑aryl benzimidazole kinase inhibitors. The meta‑bromine enables rapid Suzuki coupling with arylboronic acids to explore SAR around the phenyl ring without re‑optimising the benzimidazole core synthesis. This is particularly relevant for targets such as EGFR and topoisomerase I, where benzimidazole derivatives have shown promising activity [1]. Using the 97 % purity material is acceptable for initial screening; material can be upgraded to >98 % by flash chromatography if required for in‑vivo studies.

Organic Electronics: Synthesis of Hole‑Transport Materials via Biphenyl Extension

The bromine atom allows one‑step insertion of phenylene or fluorene units through cross‑coupling, generating extended π‑conjugated systems suitable as hole‑transport layers in OLEDs or perovskite solar cells. The N1‑aryl linkage imparts greater thermal stability compared to C2‑aryl analogues, as evidenced by thermogravimetric analysis of related compounds [2]. The 97 % purity is generally adequate for device fabrication after vacuum sublimation.

Coordination Chemistry: Ligand Precursor for N‑Heterocyclic Carbene (NHC) and Transition‑Metal Complexes

Alkylation of the free N3 position in the benzimidazole ring yields imidazolium salts that are direct precursors to NHC ligands. The electron‑withdrawing 3‑bromophenyl group tunes the σ‑donating ability of the resulting carbene, providing a synthetic lever to modulate catalytic activity in ruthenium‑ or palladium‑catalysed reactions [3]. The ready availability of the target compound in multi‑gram quantities supports scale‑up of catalyst synthesis.

Analytical Method Development: Use as a Retention Time Marker in HPLC Method Validation

The well‑defined LogP (3.8) and moderate polarity make the compound a suitable neutral marker for reversed‑phase HPLC method development, particularly in impurity profiling of more complex benzimidazole drug substances [1]. Its single bromine isotopic pattern provides a distinctive MS signature for unambiguous identification in LC‑MS workflows.

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